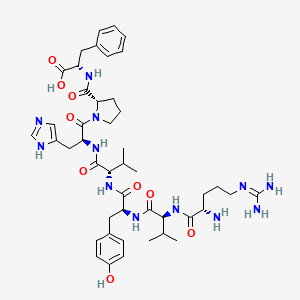

(Val4)-angiotensin III

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPSLQXQAXIQLR-PEAOEFARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (Val4)-Angiotensin III: Structure, Synthesis, and Functional Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Val4)-Angiotensin III is a synthetic heptapeptide analog of the endogenous hormone Angiotensin III, a key effector molecule in the Renin-Angiotensin System (RAS). This guide provides an in-depth examination of this compound, beginning with its molecular structure and the subtle yet significant substitution of valine at position four. We delve into the practical methodologies for its chemical synthesis, purification, and rigorous characterization. By presenting detailed, field-proven protocols for solid-phase synthesis, HPLC purification, and mass spectrometry analysis, this document serves as a practical resource for its production and validation. Furthermore, we explore its functional role as a potent agonist of critical signaling pathways, making it an invaluable tool for dissecting the complex pharmacology of angiotensin receptors and advancing the development of novel therapeutics targeting the RAS.

The Renin-Angiotensin System: Context for a Key Research Tool

The Renin-Angiotensin System (RAS) is a fundamental hormonal cascade that governs cardiovascular and renal homeostasis, primarily through the regulation of blood pressure, fluid volume, and electrolyte balance.[1] The canonical pathway involves the enzymatic cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I. This inactive precursor is then converted by Angiotensin-Converting Enzyme (ACE) into the potent octapeptide, Angiotensin II (Ang II).[2][3]

While Ang II is often considered the primary effector of the RAS, its metabolic products are also biologically crucial. Angiotensin III (Ang III), a heptapeptide, is formed from Ang II by the action of aminopeptidase A, which removes the N-terminal aspartic acid residue.[3][4] Ang III exhibits significant physiological activity, retaining 100% of the aldosterone-stimulating capacity of Ang II and approximately 40% of its vasopressor activity.[3][4] It exerts its effects by binding to angiotensin receptors, primarily the AT1 and AT2 subtypes, thereby playing a critical role in both the central and peripheral regulation of cardiovascular function.[5][6][7]

This compound is a synthetic analog of Ang III, designed for research purposes. By substituting the isoleucine at position four with a structurally similar valine, this molecule serves as a stable and potent probe for investigating RAS signaling, offering high affinity and efficacy at angiotensin receptors.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the substitution of the fourth amino acid in the Angiotensin III sequence. This conservative change from isoleucine to valine maintains the hydrophobic character of the side chain while slightly reducing its steric bulk. This modification makes it a valuable tool for probing the ligand-binding pocket of angiotensin receptors.

The primary structure and key properties are summarized below.

| Property | Value | Source |

| Amino Acid Sequence (Three-Letter) | Arg-Val-Tyr-Val-His-Pro-Phe | [8][9] |

| Amino Acid Sequence (One-Letter) | R-V-Y-V-H-P-F | [8] |

| Molecular Formula | C45H64N12O9 | [8][9] |

| Molecular Weight (Monoisotopic) | 917.07 g/mol | [8][9][10] |

| CAS Number | 16376-83-3 | [10] |

Synthesis and Purification Workflow

The production of high-purity this compound for research is achieved through a systematic workflow involving chemical synthesis followed by chromatographic purification. The most robust and widely adopted method is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a pre-loaded Fmoc-Phe-Wang resin.

Rationale: SPPS immobilizes the growing peptide chain on a solid support, allowing for the use of excess reagents to drive reactions to completion, with easy removal by simple filtration and washing. Fmoc chemistry is employed due to its mild deprotection conditions, which preserve acid-labile side-chain protecting groups until the final cleavage step.

Methodology:

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Phe-Wang resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes. This removes the Fmoc group from Phenylalanine, exposing the free amine.

-

Washing: Wash the resin thoroughly with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next amino acid (Fmoc-Pro-OH, 0.4 mmol) by dissolving it with HBTU (0.38 mmol) and DIPEA (0.8 mmol) in DMF.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours. The activated carboxyl group of the incoming amino acid reacts with the free amine on the resin-bound peptide.

-

-

Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. Wash the resin as in Step 3.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence: Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, and finally Fmoc-Arg(Pbf)-OH.

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2-3 hours. TFA cleaves the peptide from the resin and removes side-chain protecting groups (Pbf, tBu, Trt).

-

Precipitation and Collection: Filter the cleavage mixture into a centrifuge tube of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the crude peptide pellet.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC separates the target peptide from deletion sequences and other impurities based on hydrophobicity. A C18 column is used, and the peptide is eluted with an increasing gradient of organic solvent (acetonitrile).

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of 5-10% acetonitrile in water.

-

Column and Solvents:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Elution Gradient: Equilibrate the column with 95% A / 5% B. Elute the peptide using a linear gradient, for example, from 5% to 65% B over 40 minutes.

-

Detection and Fraction Collection: Monitor the column effluent at 214 nm and 280 nm. Collect fractions corresponding to the major peak.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy, white powder.

Structural and Functional Characterization

Rigorous characterization is essential to validate the identity, purity, and activity of the synthesized peptide.

Protocol 3: Purity and Identity Verification by LC-MS

Rationale: This is a self-validating system. The liquid chromatography (LC) component assesses purity by separating components, ideally showing a single sharp peak. The mass spectrometry (MS) component confirms the molecular identity by measuring the mass-to-charge (m/z) ratio of the eluting compound.[11][12]

Methodology:

-

LC System: Use an analytical C18 column with a gradient similar to the purification step but on an analytical scale (e.g., 5-95% B over 15 minutes).

-

MS System: Couple the LC output to an Electrospray Ionization (ESI) source on a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in positive ion mode.

-

Analysis:

-

Purity: Integrate the peak area from the chromatogram at 214 nm. Purity should ideally be >95%.

-

Identity: Examine the mass spectrum of the main peak. Look for the protonated molecular ions, typically the doubly [M+2H]²⁺ (m/z ≈ 459.5) and triply [M+3H]³⁺ (m/z ≈ 306.7) charged species, and confirm they match the calculated values for C45H64N12O9.

-

Protocol 4: In Vitro Functional Activity Assay

Rationale: As a potent agonist, the biological activity of this compound can be quantified by measuring its ability to stimulate downstream signaling pathways upon binding to its receptor, such as the AT1 receptor.[13] A common method is to measure the mobilization of intracellular calcium, a hallmark of Gαq protein activation.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

Calcium Indicator Loading: Plate the cells in a 96-well plate. Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Peptide Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Add the peptide dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over 1-2 minutes.

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration.

-

Plot the response against the logarithm of the peptide concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). This value is a direct measure of the peptide's potency.

-

Biological Activity and Research Applications

This compound is a potent full agonist for both Gαq-mediated signaling and β-arrestin 2 recruitment, with reported pEC₅₀ values of 8.31 and 8.44, respectively.[13] This dual activity makes it an excellent tool for:

-

Probing Receptor Conformation: Studying how a high-affinity ligand induces the specific receptor conformations required to engage different downstream signaling proteins.

-

Structure-Activity Relationship (SAR) Studies: Serving as a reference compound when synthesizing further analogs to identify key residues for receptor binding and activation.

-

High-Throughput Screening: Acting as a positive control in screening campaigns designed to identify novel antagonists or allosteric modulators of the AT1 receptor.

-

Investigating Biased Agonism: Comparing its balanced signaling profile to that of other ligands that may preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).

Conclusion

This compound is more than a mere molecular analog; it is a precision tool for the modern researcher. Its well-defined structure, accessible synthesis, and potent, well-characterized biological activity provide a reliable platform for exploring the intricate signaling networks of the Renin-Angiotensin System. The methodologies detailed in this guide offer a validated framework for its synthesis and application, empowering scientists to further unravel the complexities of cardiovascular pharmacology and accelerate the development of next-generation therapeutics.

References

-

Angiotensin III | C46H66N12O9 | CID 3082042. PubChem, National Institutes of Health. [Link]

-

Angiotensin III – Knowledge and References. Taylor & Francis. [Link]

-

The Renin–Angiotensin–Aldosterone System, RAAS, Animation. Alila Medical Media, YouTube. [Link]

-

[Val4]-Angiotensin III (E-PP-0369). Elabscience. [Link]

-

[Val4]-Angiotensin III. Aapptec Peptides. [Link]

-

Rodrigues-Diez, R. R., et al. (2017). Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system? Clinical Science. [Link]

-

Wright, J. W., & Harding, J. W. (1997). Important role for angiotensin III and IV in the brain renin-angiotensin system. Brain Research Reviews. [Link]

-

Angiotensin. Wikipedia. [Link]

-

Rodrigues-Diez, R. R., et al. (2017). Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system? PMC, National Institutes of Health. [Link]

-

Llorens-Cortes, C., & Mendelsohn, F. A. (2002). Angiotensin III: a central regulator of vasopressin release and blood pressure. Trends in Endocrinology & Metabolism. [Link]

-

Doganay, S., et al. (2001). Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein. Journal of Cardiovascular Pharmacology. [Link]

-

Kandasamy, R., et al. (2014). Angiotensin III: a physiological relevant peptide of the renin angiotensin system. Peptides. [Link]

-

Sardinia, M. F., et al. (1996). Angiotensin III and IV activation of the brain AT1 receptor subtype in cardiovascular function. Brain Research. [Link]

-

Synthesis of angiotensin III selective antagonist peptide (4) using the HBA tag (5). ResearchGate. [Link]

-

Lu, D., et al. (2004). Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells. PMC, PubMed Central. [Link]

-

Zadina, J. E., et al. (1993). Proton NMR studies of angiotensin II and its analogs in aqueous solution. International Journal of Peptide and Protein Research. [Link]

-

Jankowski, V., et al. (2007). Mass-Spectrometric Identification of a Novel Angiotensin Peptide in Human Plasma. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Giddens, A. C., & Tzakos, A. G. (2016). On the Rational Drug Design for Hypertension through NMR Spectroscopy. PMC, National Institutes of Health. [Link]

-

Mass-Spectrometric Identification of a Novel Angiotensin Peptide in Human Plasma. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Grose, J. H., et al. (2008). Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney. American Journal of Physiology-Renal Physiology. [Link]

-

Majumder, S., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

-

Selvam, R., et al. (2014). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin. Asian Journal of Chemistry. [Link]

-

Host Glycan–Lectin Interplay in SARS-CoV-2 Infection. MDPI. [Link]

-

Estimation of angiotensin peptides in biological samples by LC/MS method. PMC, National Institutes of Health. [Link]

Sources

- 1. Angiotensin III: a physiological relevant peptide of the renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Angiotensin - Wikipedia [en.wikipedia.org]

- 4. angiotensin III | C46H66N12O9 | CID 3082042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ANG III Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Val4]-Angiotensin III - Elabscience® [elabscience.com]

- 9. peptide.com [peptide.com]

- 10. biosynth.com [biosynth.com]

- 11. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

biological role of (Val4)-angiotensin III in the renin-angiotensin system

An In-depth Technical Guide to the Biological Role of (Val4)-Angiotensin III in the Renin-Angiotensin System

Introduction: Beyond Angiotensin II, A New Frontier of RAS Regulation

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, traditionally centered on the potent vasoconstrictor, Angiotensin II (Ang II).[1] However, the RAS is not a simple linear cascade but a complex network of bioactive peptides with distinct and sometimes overlapping functions.[2] Among these, Angiotensin III (Ang III) has emerged as a physiologically crucial effector, challenging the long-held dogma that it is merely an inactive breakdown product of Ang II.[3][4]

This guide delves into the specific biological role of This compound , an important analog of the canonical human Angiotensin III. While much of the foundational research has been conducted on Angiotensin III, this document will synthesize that knowledge and integrate the specific characteristics and significance of the (Val4) variant, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function within the RAS.

First, it is critical to distinguish between the two molecules:

-

Angiotensin III (Human): A heptapeptide with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe . It is formed from Angiotensin II by the enzymatic removal of the N-terminal aspartic acid residue.[5][6]

-

This compound: An analog of Angiotensin III with the sequence Arg-Val-Tyr-Val-His-Pro-Phe .[7][8] In this variant, the isoleucine (Ile) at position 4 is substituted with a valine (Val). This form may be a key hormone in some vertebrate species and is used in research as a potent agonist.[9][10]

This guide will explore the synthesis, receptor interactions, signaling pathways, and multifaceted physiological roles of these peptides, with a core focus on the functional implications of Angiotensin III and its (Val4) analog.

Section 1: Synthesis and Metabolism: The Enzymatic Journey from Ang II

Angiotensin III is not a primary product of the RAS cascade but rather a direct, biologically active metabolite of Angiotensin II. This conversion is a critical control point, determining the relative abundance of these two potent peptides in various tissues.

The Role of Aminopeptidase A (APA)

The synthesis of Angiotensin III is catalyzed by Aminopeptidase A (APA) , a membrane-bound zinc metalloprotease.[2][11] APA cleaves the N-terminal aspartic acid residue from the octapeptide Angiotensin II, yielding the heptapeptide Angiotensin III.[5][11] This process occurs in numerous tissues, including the brain, adrenal glands, kidneys, and vascular beds, highlighting the potential for localized Ang III production and action.[9][12]

Further Degradation to Angiotensin IV

Angiotensin III is itself a substrate for further enzymatic cleavage. Aminopeptidase N (APN) acts on Angiotensin III to remove the N-terminal arginine residue, producing the hexapeptide Angiotensin IV (Ang IV).[13] Ang IV has its own distinct biological profile, particularly within the central nervous system, where it interacts with the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP).[11]

The sequential enzymatic processing of Ang II into Ang III and subsequently Ang IV represents a sophisticated mechanism for generating functional diversity within the RAS. The activity of APA and APN in specific tissues is therefore a key determinant of the local angiotensin profile and the resulting physiological response.

Caption: Metabolic pathway of Angiotensin III and IV formation.

Section 2: Receptor Interactions and Signaling Cascades

This compound, like its canonical counterpart, exerts its effects by binding to and activating specific cell surface receptors, primarily the Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors.[14] The notion that Ang II must first be converted to Ang III to effectively bind these receptors in certain tissues, particularly the brain, underscores the importance of this peptide.[13]

Receptor Binding Profile

Both Angiotensin II and Angiotensin III exhibit high and roughly equivalent binding affinities for the AT1 and AT2 receptors.[15] This shared affinity is the basis for their similar, though not identical, biological activities. This compound has been specifically characterized as a potent full agonist for Gαq and β-arrestin 2 (βarr2) recruitment, key signaling events downstream of AT1 receptor activation.[9]

The choice of cellular response—be it vasoconstriction, hormone secretion, or growth—is determined by the specific receptor subtype (AT1 vs. AT2) expressed on the target cell and the downstream signaling molecules to which these receptors are coupled.

Downstream Signaling Pathways

Activation of AT1 and AT2 receptors by this compound initiates distinct intracellular signaling cascades:

-

AT1 Receptor Signaling: As a classic G-protein coupled receptor (GPCR), the AT1 receptor primarily couples to Gαq/11.[9] Ligand binding triggers a conformational change that activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC).

-

This cascade ultimately leads to the phosphorylation of target proteins, resulting in cellular responses like smooth muscle contraction and aldosterone synthesis.

-

-

AT2 Receptor Signaling: The signaling pathways of the AT2 receptor are less defined but are generally understood to counteract AT1 receptor-mediated effects. AT2 activation is often associated with the activation of protein phosphatases, leading to dephosphorylation of signaling molecules, activation of the bradykinin/nitric oxide (NO) system, and induction of apoptosis. This functional antagonism is a critical element of RAS balance.

Caption: Signaling pathways for AT1 and AT2 receptors.

Section 3: The Biological Role of this compound

The physiological effects of Angiotensin III are profound and wide-ranging, impacting both peripheral systems and the central nervous system. While Ang II is often considered the primary RAS effector, Ang III demonstrates comparable or even superior activity in specific functions.

Peripheral Effects: Blood Pressure and Aldosterone

In the periphery, Angiotensin III is a key regulator of blood pressure and adrenal steroidogenesis.

-

Aldosterone Secretion: Angiotensin III is a potent secretagogue for aldosterone from the adrenal cortex. Critically, it exhibits 100% of the aldosterone-stimulating activity of Angiotensin II.[3][11] This makes it a major physiological regulator of sodium and water retention by the kidneys.

-

Vasopressor Activity: Angiotensin III also causes vasoconstriction, leading to an increase in blood pressure. However, its pressor effect is less potent than that of Angiotensin II, estimated to be approximately 40% as active .[5][11]

This differential activity suggests a specialized role for Angiotensin III, where its primary function may be the regulation of adrenal function and electrolyte balance, with a secondary role in direct vascular tone modulation.

| Peptide | Vasopressor Potency (Relative to Ang II) | Aldosterone Secretion Potency (Relative to Ang II) | Primary Receptor(s) |

| Angiotensin II | 100% | 100% | AT1, AT2 |

| This compound | ~40%[5][11] | ~100%[3][11] | AT1, AT2 |

| Angiotensin IV | Minimal | Minimal | AT4 (IRAP) |

| Caption: Comparative biological potencies of major angiotensin peptides. |

Central Nervous System Effects

Within the brain, Angiotensin III acts as a primary neurotransmitter and neuromodulator, controlling critical aspects of autonomic function. Evidence strongly suggests that in the brain, Ang II often serves as a pro-peptide that must be converted to Ang III to exert its full effect.[15]

Key central roles include:

-

Control of Vasopressin Release: Angiotensin III is a powerful stimulant for the release of arginine vasopressin (AVP), or antidiuretic hormone (ADH), from the posterior pituitary. This action is crucial for regulating water reabsorption in the kidneys and maintaining plasma osmolality. Studies using specific APA inhibitors have shown that blocking the conversion of Ang II to Ang III attenuates Ang II-induced vasopressin release, confirming that Ang III is the primary effector in this pathway.

-

Regulation of Blood Pressure and Thirst: Through its actions in cardiovascular control centers of the brain, Ang III contributes to the maintenance of blood pressure and stimulates thirst.[4][15]

Section 4: Experimental Methodologies for Studying this compound

Investigating the specific functions of this compound requires a combination of in vitro and in vivo techniques. The causality behind experimental design often involves isolating specific pathways, for instance, by using selective enzyme inhibitors or receptor antagonists to confirm that the observed effect is directly attributable to the peptide and receptor .

Protocol: In Vitro Vasoconstriction Assay using Wire Myography

This protocol provides a self-validating system to assess the direct contractile effect of this compound on vascular smooth muscle.

Objective: To determine the potency and efficacy of this compound in inducing contraction of isolated arterial segments.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Wistar rat) and carefully dissect the thoracic aorta or mesenteric artery.

-

Immediately place the vessel in ice-cold Krebs-Henseleit buffer.

-

Under a dissecting microscope, remove adherent connective tissue and cut the artery into 2 mm rings.

-

-

Mounting:

-

Mount each arterial ring on two stainless steel wires in an organ bath chamber of a wire myograph system.

-

Fill the chamber with Krebs-Henseleit buffer, maintain at 37°C, and continuously bubble with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60 minutes under a standardized resting tension.

-

To validate tissue viability, induce a reference contraction with a high-potassium solution (e.g., 60 mM KCl). Only rings showing a robust contraction are used.

-

Wash out the KCl and allow the tissue to return to baseline.

-

-

Cumulative Concentration-Response Curve:

-

Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Record the isometric tension developed at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the reference KCl-induced contraction.

-

Plot the concentration-response data and fit to a sigmoidal curve to calculate the pEC50 (negative logarithm of the molar concentration that produces 50% of the maximal response) and Emax (maximal effect).

-

Self-Validation: Run parallel experiments with an AT1 receptor antagonist (e.g., Losartan) to confirm that the observed contraction is AT1-mediated. The antagonist should produce a rightward shift in the concentration-response curve.

-

Caption: Workflow for in vitro vasoconstriction assay.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the AT1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293-AT1R cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [¹²⁵I]-Sar¹,Ile⁸-Ang II), and increasing concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

Conclusion

This compound and its canonical counterpart are far more than metabolic byproducts; they are integral and potent effectors within the Renin-Angiotensin System. With unique physiological activities—particularly its profound impact on aldosterone secretion and its role as a primary neuropeptide in the brain—Angiotensin III presents a distinct profile from Angiotensin II. Its study opens new avenues for understanding the nuanced, tissue-specific regulation of the RAS and offers novel opportunities for therapeutic intervention. For drug development professionals, targeting the enzymes responsible for Angiotensin III synthesis, such as Aminopeptidase A, may provide a more refined approach to treating hypertension and other cardiovascular diseases, potentially offering advantages over traditional ACE inhibitors or AT1 receptor blockers.

References

-

PubChem. angiotensin III | C46H66N12O9. National Center for Biotechnology Information. [Link]

-

Elabscience. [Val4]-Angiotensin III (E-PP-0369). [Link]

-

Reaux, A., Fournie-Zaluski, M. C., & Llorens-Cortes, C. (2001). Angiotensin III: a central regulator of vasopressin release and blood pressure. Trends in Endocrinology and Metabolism, 12(4), 157-162. [Link]

-

Wikipedia. Angiotensin. [Link]

-

Aapptec Peptides. [Val4]-Angiotensin III. [Link]

-

Wright, J. W., & Harding, J. W. (1997). Important role for angiotensin III and IV in the brain renin-angiotensin system. Brain Research Reviews, 25(1), 96-124. [Link]

-

Jankowski, V., van der Giet, M., & Jankowski, J. (2022). Vasoconstrictor and Pressor Effects of Des-Aspartate-Angiotensin I in Rat. International Journal of Molecular Sciences, 23(11), 5937. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. angiotensin III. [Link]

-

Tolessa, D., et al. (2019). Physiological Effects of Angiotensin III. International Journal of Clinical and Experimental Physiology. [Link]

-

National Center for Biotechnology Information. Physiology, Renin Angiotensin System. [Link]

-

ResearchGate. What does "des" mean in the name "des-Asp1 Angiotensin I?". [Link]

-

Hagiwara, T., et al. (2000). Proteinuric potentials of angiotensin II, [des-Asp1]-angiotensin II and [des-Asp1, des-Arg2]-angiotensin II. Clinical and Experimental Nephrology, 4(2), 129-133. [Link]

-

Kandhare, A. D., et al. (2013). Angiotensin III: a physiological relevant peptide of the renin angiotensin system. Life Sciences, 93(1), 1-8. [Link]

-

Zini, S., et al. (1996). Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release. Neuroscience, 74(4), 1187-1195. [Link]

-

Gerstberger, R., & Gray, D. A. (1995). Effects of ANG II and III and angiotensin receptor blockers on nasal salt gland secretion and arterial blood pressure in conscious Pekin ducks (Anas platyrhynchos). Journal of Comparative Physiology B, 165(5), 370-377. [Link]

-

Wikipedia. Renin–angiotensin system. [Link]

-

D'Amore, A., et al. (2014). Synthesis of angiotensin peptides. Current Pharmaceutical Design, 20(34), 5439-5446. [Link]

-

Wikipedia. Angiotensin II receptor blocker. [Link]

-

Speth, R. C., et al. (1999). Synthesis and Secretion of Angiotensin II by the Prostate Gland in Vitro. Endocrinology, 140(7), 3040-3045. [Link]

-

Cleveland Clinic. Renin-Angiotensin-Aldosterone System (RAAS). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijcep.org [ijcep.org]

- 4. Angiotensin III: a physiological relevant peptide of the renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. angiotensin III | C46H66N12O9 | CID 3082042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Angiotensin III, human / Angiotensin II-[Des Asp1] - Echelon Biosciences [echelon-inc.com]

- 7. [Val4]-Angiotensin III - Elabscience® [elabscience.com]

- 8. biosynth.com [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of ANG II and III and angiotensin receptor blockers on nasal salt gland secretion and arterial blood pressure in conscious Pekin ducks (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin - Wikipedia [en.wikipedia.org]

- 12. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ANG III Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological effects of (Val4)-angiotensin III on aldosterone secretion

An In-Depth Technical Guide to the Physiological Effects of (Val4)-Angiotensin III on Aldosterone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal physiology, playing a critical role in the regulation of blood pressure, fluid, and electrolyte balance.[1][2][3] While angiotensin II (Ang II) is widely recognized as the primary effector of the RAAS, its metabolite, angiotensin III (Ang III), is emerging as a significant player with potent biological activities, particularly in the regulation of aldosterone secretion. This technical guide provides a comprehensive exploration of the physiological effects of this compound, a specific analog of Ang III, on aldosterone secretion. We will delve into the molecular mechanisms, comparative potencies, and the experimental methodologies required to investigate these effects, offering a valuable resource for researchers in the field.

The Renin-Angiotensin-Aldosterone System: A Refined Perspective

The classical depiction of the RAAS involves the enzymatic cascade initiated by renin, leading to the formation of angiotensin I (Ang I), which is subsequently converted to the potent vasoconstrictor and aldosterone stimulator, angiotensin II (Ang II), by the angiotensin-converting enzyme (ACE).[4][5] However, this linear pathway is an oversimplification. The system is a complex web of peptides with diverse functions.

The Emergence of Angiotensin III

Angiotensin III is a heptapeptide derived from the cleavage of the N-terminal aspartate residue of Ang II by the enzyme aminopeptidase A (APA).[6][7] This conversion is not a degradation step but rather the formation of another biologically active peptide.[6] Ang III has been shown to exert significant physiological effects, including the stimulation of aldosterone release from the adrenal cortex.[1][6] In fact, Ang III possesses 100% of the adrenocortical stimulating activity of Ang II, while having only 40% of its vasopressor activity.[1]

The subject of this guide, this compound, is a synthetic analog of Ang III. It is a potent full agonist of the Gαq and β-arrestin 2 (βarr2) responses, making it a valuable tool for dissecting the specific signaling pathways initiated by Ang III.[8]

Mechanism of this compound-Induced Aldosterone Secretion

The secretion of aldosterone from the zona glomerulosa of the adrenal cortex is a tightly regulated process. This compound stimulates this process through a complex interplay of receptor binding and intracellular signaling cascades.

Receptor Interactions: A Tale of Two Receptors (and More)

The actions of angiotensin peptides are primarily mediated by two G protein-coupled receptors: the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[9]

-

The Role of the AT1 Receptor: The AT1R is responsible for most of the well-known cardiovascular effects of Ang II, including vasoconstriction and aldosterone release.[10][11] Ang III also binds to the AT1R to stimulate aldosterone secretion.[6] The lower potency of Ang III compared to Ang II in stimulating aldosterone production (Ang II is roughly twice as potent) may be attributed to a lower affinity of Ang III for the AT1R or its more rapid degradation.[12]

-

The Intriguing Role of the AT2 Receptor: Emerging evidence suggests a more complex receptor pharmacology for Ang III. One study has shown that the AT2R partially mediates Ang III-induced aldosterone release, an effect not observed with AT1R antagonists.[13][14] The same study found that a significant portion (over 60%) of Ang III-induced aldosterone secretion may be independent of both AT1R and AT2R, hinting at the existence of novel receptors or mechanisms.[13][14]

Intracellular Signaling: The Calcium Connection

Upon binding to its receptors, this compound triggers a cascade of intracellular events, with calcium signaling playing a central role.[15]

-

G Protein Activation: As a potent agonist of Gαq, this compound binding to the AT1R activates the Gαq subunit.[8]

-

Phospholipase C and IP3 Formation: Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[16] This initial rise in intracellular Ca2+ is followed by an influx of extracellular Ca2+ through voltage-gated calcium channels, which is necessary for sustained aldosterone secretion.[17]

-

Activation of CaMK and Gene Expression: The increase in cytosolic Ca2+ activates calcium/calmodulin-dependent protein kinases (CaMKs).[16] Activated CaMKs then phosphorylate transcription factors that induce the expression of key enzymes in the aldosterone biosynthesis pathway, most notably aldosterone synthase (CYP11B2).[16][18][19]

Caption: Signaling pathway of this compound-induced aldosterone secretion.

Comparative Efficacy and Physiological Implications

Understanding the relative potency of Ang III is crucial for appreciating its physiological role.

Potency of this compound vs. Angiotensin II

While Ang III has 100% of the adrenocortical stimulating activity of Ang II, in vitro studies have shown that Ang II is approximately two to two-and-a-half times more potent in stimulating aldosterone production.[1][12] This discrepancy may be due to the faster degradation of Ang III in cell culture media or its lower affinity for the AT1R.[12]

| Peptide | Relative Aldosterone Stimulating Potency | Key Factors |

| Angiotensin II | ~2-2.5x higher than Ang III[12] | Higher affinity for AT1R, slower degradation[12] |

| This compound | Potent agonist[8] | Lower affinity for AT1R or faster degradation compared to Ang II[12] |

Experimental Protocols for Studying this compound Effects

Rigorous and reproducible experimental design is paramount for elucidating the effects of this compound.

In Vitro Stimulation of Adrenal Cortical Cells

This protocol describes the stimulation of a human adrenocortical cell line, such as HAC15, to assess the effect of this compound on aldosterone secretion.

Materials:

-

HAC15 cells

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

This compound

-

Receptor antagonists (e.g., Candesartan for AT1R, PD123319 for AT2R)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate HAC15 cells in multi-well plates at a predetermined density and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Serum Starvation: Prior to stimulation, serum-starve the cells for a defined period (e.g., 12-24 hours) to minimize basal signaling activity.

-

Antagonist Pre-treatment (if applicable): For receptor blockade experiments, pre-incubate the cells with the specific antagonist (e.g., Candesartan or PD123319) for a specified time (e.g., 30-60 minutes) before adding the agonist.

-

Cell Stimulation: Prepare a stock solution of this compound and dilute it to the desired final concentrations in serum-free medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Aldosterone Measurement: Analyze the aldosterone concentration in the collected supernatant using a suitable immunoassay, such as an ELISA.

Caption: Workflow for in vitro stimulation of adrenal cells with this compound.

Aldosterone Measurement by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying aldosterone in biological samples.

Procedure (General Outline):

-

Sample Preparation: If necessary, dilute the collected cell culture supernatants to fall within the dynamic range of the assay.[20]

-

Assay Procedure: Follow the manufacturer's instructions for the specific aldosterone ELISA kit. This typically involves:

-

Adding standards, controls, and samples to the wells of a microplate pre-coated with an anti-aldosterone antibody.

-

Adding a horseradish peroxidase (HRP)-conjugated aldosterone molecule that competes with the aldosterone in the sample for binding to the antibody.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a color change.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Calculate the aldosterone concentration in the samples by comparing their absorbance values to a standard curve generated from the known concentrations of the aldosterone standards.

In Vivo Studies

While this guide focuses on the direct cellular effects, in vivo studies are essential for understanding the systemic physiological relevance. These studies typically involve the continuous infusion of this compound into animal models. Blood samples are collected at various time points to measure plasma aldosterone concentrations.[13][14] It is important to note that in vivo, both Ang II and Ang III infusion increase plasma aldosterone, but only Ang II significantly elevates blood pressure.[13][14]

Conclusion and Future Directions

This compound is a potent secretagogue of aldosterone, acting through a complex network of receptors and intracellular signaling pathways. While the AT1 receptor is a key mediator, the roles of the AT2 receptor and potentially other novel receptors are areas of active investigation. The intricate signaling cascade, with calcium as a central player, highlights the fine-tuned regulation of aldosterone synthesis.

Future research should focus on:

-

Deconvoluting the receptor pharmacology of Angiotensin III: Identifying the specific receptors and their relative contributions to aldosterone secretion.

-

Exploring the crosstalk between signaling pathways: Investigating the interaction between the Gαq, β-arrestin, and other potential signaling pathways activated by this compound.

-

Therapeutic potential: The APA-Ang III axis presents a potential target for the development of novel therapeutics for conditions characterized by aldosterone excess, such as primary aldosteronism and certain forms of hypertension.

This guide provides a foundational understanding of the physiological effects of this compound on aldosterone secretion and offers a framework for the experimental investigation of this important endocrine axis.

References

-

Renin–angiotensin system - Wikipedia. Wikipedia. [Link]

-

Yang, R., et al. (2018). Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line. Endocrinology, 159(1), 384-395. [Link]

-

Husain, A., et al. (2015). Novel role of aminopeptidase-A in angiotensin-(1–7) metabolism post myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 308(10), H1259-H1269. [Link]

-

Yatabe, J., et al. (2011). Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor. Endocrinology, 152(4), 1599-1605. [Link]

-

Yatabe, J., et al. (2011). Angiotensin III Stimulates Aldosterone Secretion from Adrenal Gland Partially via Angiotensin II Type 2 Receptor But Not Angiotensin II Type 1 Receptor. Endocrinology, 152(4), 1599-1605. [Link]

-

Rozenfeld, R., et al. (2003). Aminopeptidase A, generating one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, plays a key role in central control of blood pressure. Proceedings of the Western Pharmacology Society, 46, 39-44. [Link]

-

The Renin–Angiotensin–Aldosterone System, RAAS, Animation. Alila Medical Media. [Link]

-

The Renin-Angiotensin-Aldosterone-System. TeachMePhysiology. [Link]

-

Lumbers, E. R. (1999). Angiotensin and aldosterone. Regulatory Peptides, 80(3), 91-100. [Link]

-

Renin Angiotensin Aldosterone System (RAAS). Armando Hasudungan. [Link]

-

Boulkroun, S., et al. (2018). Role of Ca2+/Calmodulin-Dependent Protein Kinase Kinase in Adrenal Aldosterone Production. Hypertension, 71(2), 301-308. [Link]

-

Higuchi, S., et al. (2007). AT1 receptor signaling pathways in the cardiovascular system. Circulation Research, 100(10), 1436-1446. [Link]

-

Grobe, J. L., et al. (2015). Plasma and Kidney Angiotensin Peptides: Importance of the Aminopeptidase A/Angiotensin III Axis. Hypertension, 65(4), 748-754. [Link]

-

Rutledge, A. C., et al. (2021). Survey of renin and aldosterone testing practices by Ontario laboratories – Providing insight into best practices. Practical Laboratory Medicine, 25, e00229. [Link]

-

Boulkroun, S., et al. (2024). Modulation of calcium signaling on demand to decipher the molecular mechanisms of primary aldosteronism. bioRxiv. [Link]

-

Patzak, A., & Persson, P. B. (2019). Regulation of the renin-angiotensin-aldosterone system by cyclic nucleotides and phosphodiesterases. Frontiers in Physiology, 10, 114. [Link]

-

Calvier, L., et al. (2015). Aldosterone-Induced Activation of Signaling Pathways Requires Activity of Angiotensin Type 1a Receptors. Circulation Research, 116(6), 982-993. [Link]

-

Reaux, A., et al. (2001). Angiotensin III: a central regulator of vasopressin release and blood pressure. Trends in Endocrinology & Metabolism, 12(4), 157-162. [Link]

-

Llorens-Cortes, C., & Roques, B. P. (2001). Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure. Journal of the Renin-Angiotensin-Aldosterone System, 2(4), 200-206. [Link]

-

Investigative protocol for Primary Hyperaldosteronism. NHS. [Link]

-

Aldosterone synthesis and secretion. Immunoway. [Link]

-

Paz Ocaranza, M., et al. (2023). The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System. International Journal of Molecular Sciences, 24(14), 11681. [Link]

-

Aldosterone Renin Ratio sample processing and reporting. Australasian Association for Clinical Biochemistry and Laboratory Medicine. [Link]

-

Angiotensin III – Knowledge and References. Taylor & Francis Online. [Link]

-

Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. MDPI. [Link]

-

L- and T-type calcium channels control aldosterone production from human adrenals. Journal of Endocrinology. [Link]

-

Primary Aldosteronism Workup. Medscape. [Link]

-

Modulation of calcium signaling 'on demand' in adrenocortical cells to decipher the molecular mechanisms responsible for primary aldosteronism. Endocrine Abstracts. [Link]

-

Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system?. Clinical Science, 131(2), 119-129. [Link]

-

Angiotensin-Converting Enzyme Inhibitors (ACE Inhibitors). Professor Dave Explains. [Link]

Sources

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Frontiers | Regulation of the renin-angiotensin-aldosterone system by cyclic nucleotides and phosphodiesterases [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Aminopeptidase A, generating one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, plays a key role in central control of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Angiotensin and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Role of Ca2+/Calmodulin-Dependent Protein Kinase Kinase in Adrenal Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]

- 17. joe.bioscientifica.com [joe.bioscientifica.com]

- 18. biorxiv.org [biorxiv.org]

- 19. endocrine-abstracts.org [endocrine-abstracts.org]

- 20. resources.bio-techne.com [resources.bio-techne.com]

An In-depth Technical Guide to the Core Differences Between Native Angiotensin III and its (Val4)-Angiotensin III Analog

This guide provides a detailed comparative analysis of native Angiotensin III (Ang III) and its synthetic analog, (Val4)-angiotensin III. It is intended for researchers, scientists, and drug development professionals working within the fields of endocrinology, cardiovascular pharmacology, and peptide research. We will delve into the structural nuances, differential receptor interactions, and functional consequences of the single amino acid substitution that distinguishes these two peptides. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative studies.

Introduction: The Significance of a Single Residue

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its effector peptides mediating a wide array of physiological responses. Angiotensin III, a heptapeptide derived from the enzymatic cleavage of Angiotensin II, is an active component of this system.[1] It plays a significant role in the regulation of blood pressure and aldosterone secretion.[2] The substitution of the isoleucine residue at position 4 with a valine gives rise to the synthetic analog, this compound. While structurally very similar, this subtle alteration can have profound implications for the peptide's biological activity. Understanding these differences is paramount for the development of novel therapeutics targeting the RAS and for elucidating the intricate structure-activity relationships of angiotensin peptides.

Structural and Physicochemical Distinctions

Native Angiotensin III is a heptapeptide with the amino acid sequence Arg-Val-Tyr-Ile -His-Pro-Phe. In this compound, the isoleucine at position 4 is replaced by valine, resulting in the sequence Arg-Val-Tyr-Val -His-Pro-Phe. Both isoleucine and valine are hydrophobic, branched-chain amino acids. However, isoleucine possesses a slightly larger side chain than valine, which can influence the peptide's overall conformation and its interaction with receptor binding pockets. This seemingly minor structural change can alter the peptide's affinity for its cognate receptors and subsequently modulate its downstream signaling and physiological effects.

Table 1: Comparison of Native Angiotensin III and this compound

| Feature | Native Angiotensin III | This compound |

| Sequence | Arg-Val-Tyr-Ile -His-Pro-Phe | Arg-Val-Tyr-Val -His-Pro-Phe |

| Molecular Weight | ~931.1 g/mol | ~917.1 g/mol |

| Key Difference | Isoleucine at position 4 | Valine at position 4 |

| Known Activity | Active metabolite of Angiotensin II, stimulates aldosterone secretion, possesses vasopressor activity.[1] | Potent full agonist of Gαq and β-arrestin 2 responses. |

Differential Receptor Binding and Signaling Pathways

Angiotensin III exerts its effects primarily through two G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3] The substitution at position 4 in this compound can potentially alter its binding affinity and signaling profile at these receptors.

Receptor Binding Affinity

While direct comparative studies quantifying the binding affinities of native Ang III and this compound are not abundant in the readily available literature, we can infer potential differences based on the known pharmacology of angiotensin receptor ligands. The fourth position of angiotensin peptides is known to be important for receptor interaction. Studies have shown that both Angiotensin II and III have high affinity for AT1 and AT2 receptors.[4] It is plausible that the smaller side chain of valine in this compound may subtly alter the binding kinetics compared to the isoleucine in native Ang III.

A critical aspect of characterizing these peptides is to experimentally determine their binding affinities (Ki or IC50 values) for both AT1 and AT2 receptors. This can be achieved through competitive radioligand binding assays, a standard technique in pharmacology.

Downstream Signaling: Gq/11 vs. β-Arrestin Bias

The activation of angiotensin receptors can trigger multiple downstream signaling cascades. The canonical pathway for the AT1 receptor involves coupling to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity.[5] However, a growing body of evidence highlights the importance of β-arrestin-mediated signaling, which can lead to distinct cellular responses.[6][7]

The concept of "biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. It is conceivable that the structural difference between native Ang III and this compound could translate into a biased signaling profile. For instance, one peptide might be a more potent activator of the Gq/11 pathway, while the other might show a preference for β-arrestin recruitment and signaling. Investigating this potential bias is crucial for understanding the full pharmacological profile of these peptides.

Caption: Angiotensin Receptor Signaling Pathways.

Functional Consequences: A Comparative Overview

The ultimate biological effect of these peptides is a direct consequence of their receptor binding and signaling properties. Key functional readouts for comparing native Ang III and this compound include aldosterone secretion and pressor responses.

Aldosterone Secretion

Native Angiotensin III is a potent secretagogue of aldosterone from the adrenal cortex.[1] In fact, it is considered to have 100% of the aldosterone-stimulating activity of Angiotensin II.[2] Studies have indicated that this effect is partially mediated by the AT2 receptor.[1] Given that this compound is described as a potent agonist, it is critical to perform in vitro aldosterone secretion assays to directly compare its potency and efficacy with that of native Ang III.

Pressor Effects

While Angiotensin III possesses vasopressor activity, it is generally considered to be less potent than Angiotensin II in this regard. In vivo studies are necessary to compare the effects of native Ang III and this compound on blood pressure. This would involve administering the peptides to animal models and continuously monitoring their arterial pressure.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for the comparative analysis of native Angiotensin III and this compound.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinities (Ki) of native Ang III and this compound for the AT1 and AT2 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing either human AT1 or AT2 receptors.

-

Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II (a high-affinity, non-selective antagonist).

-

Unlabeled competitors: Native Angiotensin III, this compound, and a known selective antagonist for each receptor (e.g., Losartan for AT1, PD123319 for AT2) for validation.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of binding buffer to each well.

-

Non-specific Binding: To designated wells, add 50 µL of a high concentration of unlabeled [Sar1,Ile8]-Angiotensin II (e.g., 1 µM) to determine non-specific binding.

-

Competitor Addition: To the remaining wells, add 50 µL of increasing concentrations of either native Ang III or this compound.

-

Radioligand Addition: Add 50 µL of [125I]-[Sar1,Ile8]-Angiotensin II at a final concentration close to its Kd value to all wells.

-

Membrane Addition: Add 50 µL of the cell membrane preparation (containing a standardized amount of protein, e.g., 10-20 µg) to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Transfer the contents of the plate to a filter plate and wash the wells rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Sources

- 1. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renin–Angiotensin–Aldosterone System: Friend or Foe—The Matter of Balance. Insight on History, Therapeutic Implications and COVID-19 Interactions [mdpi.com]

- 4. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Differential β-arrestin-dependent conformational signaling and cellular responses revealed by angiotensin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Arrestin-biased agonism of the angiotensin receptor induced by mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

(Val4)-angiotensin III mechanism of action in vasoconstriction

Initiating Search Strategy

I'm starting with broad Google searches to understand (Val4)-angiotensin III's vasoconstrictive mechanism, keying in on receptor binding and signaling pathways. My goal is to compile a rich database of information, a foundation for deeper analysis.

Defining Research Scope

I've expanded my search to include specific receptors and signaling molecules related to this compound's vasoconstrictive effects. Analyzing results, I'm identifying experimental evidence and established protocols to inform the technical guide. My approach will now focus on the renin-angiotensin system, the significance of Angiotensin III and its analog, receptor interaction and the intracellular signaling cascade, and include a section on experimental methodologies. Quantitative data will be summarized in tables.

Outlining Molecular Mechanisms

I'm now diving deep into the mechanism of this compound's vasoconstrictive action, with Google searches yielding insights into receptor binding and downstream signaling. I'm focusing on the molecular players, including specific receptors and signaling molecules. I will create a technical guide structured around the renin-angiotensin system, receptor interaction, and intracellular cascade. I plan to present any quantitative data in tables and will include detailed experimental methodologies. I'll meticulously cite all sources and visually represent pathways with diagrams.

chemical properties and molecular weight of (Val4)-angiotensin III

The following technical guide details the chemical properties, synthesis, and biological characterization of (Val⁴)-Angiotensin III , a specific structural analog and metabolite within the Renin-Angiotensin System (RAS).

Structural Analog & AT₁ Receptor Agonist

Executive Summary

(Val⁴)-Angiotensin III (Sequence: Arg-Val-Tyr-Val-His-Pro-Phe) is a bioactive heptapeptide and a specific variant of the endogenous vasoconstrictor Angiotensin III. While human Angiotensin III typically contains an Isoleucine (Ile) at position 4, this analog substitutes it with Valine (Val). This substitution corresponds to the Bovine Angiotensin II sequence (Val⁵-Ang II), making (Val⁴)-Angiotensin III the naturally occurring metabolite in bovine species, while serving as a critical Structure-Activity Relationship (SAR) probe in human pharmacology.

It functions as a potent agonist at the Angiotensin II Type 1 Receptor (AT₁R) , exhibiting high affinity and efficacy in activating G

Chemical Profile & Molecular Properties

The following data characterizes the free base form of the peptide. In commercial preparations, it is frequently supplied as a trifluoroacetate (TFA) or acetate salt, which alters the gross molecular weight.

Physicochemical Data[1][2]

| Property | Value |

| IUPAC Name | L-Arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine |

| Sequence (3-Letter) | Arg-Val-Tyr-Val-His-Pro-Phe |

| Sequence (1-Letter) | RVYVHPF |

| Molecular Formula | C₄₅H₆₄N₁₂O₅ |

| Molecular Weight (Average) | 917.08 g/mol |

| Monoisotopic Mass | 916.4919 Da |

| CAS Registry Number | 100900-28-5 |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water (>1 mg/mL); 5% Acetic Acid |

| Isoelectric Point (pI) | ~10.5 (Estimated due to Arg/His content) |

Structural Significance

The substitution of Ile⁴ (isobutyl side chain) with Val⁴ (isopropyl side chain) in the Angiotensin III sequence represents a reduction in steric bulk by one methylene group (–CH₂–).

-

Human Sequence: Arg-Val-Tyr-Ile -His-Pro-Phe[1]

This modification is critical for determining the steric tolerance of the AT₁ receptor's binding pocket. Despite the structural change, (Val⁴)-Ang III retains near-full potency, indicating that the hydrophobic interaction at this position is driven by the

Biological Characterization

Signaling Pathway & Potency

(Val⁴)-Angiotensin III acts as a full agonist.[6][7] Upon binding to the AT₁ receptor, it triggers a dual signaling cascade involving G-protein activation and

-

G

q Coupling: Activates Phospholipase C (PLC), leading to IP₃ generation and intracellular Ca²⁺ release. - -Arrestin 2 Recruitment: Promotes receptor desensitization and internalization, as well as distinct signaling scaffolds (e.g., MAPK/ERK pathways).

Quantitative Potency Data:

| Assay Endpoint | Potency (pEC₅₀) | Efficacy relative to Ang II |

|---|

| G

Metabolic Origin (Diagram)

The peptide is derived from the enzymatic degradation of (Val⁵)-Angiotensin II (Bovine type) by Aminopeptidase A.

[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To ensure high purity (>98%) for biological assays, the peptide should be synthesized using Fmoc chemistry.

Protocol:

-

Resin Loading: Use a Wang resin pre-loaded with Fmoc-Phe-OH (0.5–0.8 mmol/g).

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash with DMF (5×).

-

Coupling:

-

Activate incoming amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.

-

Sequence Order (C

N): Pro -

Note: Double coupling is recommended for the Val-Val linkage due to steric hindrance of adjacent

-branched residues.

-

-

Cleavage: Treat resin with TFA/Triisopropylsilane/Water (95:2.5:2.5 v/v/v) for 3 hours at room temperature.

-

Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether. Centrifuge and dry pellet.

Purification & Quality Control

-

Purification: Reverse-Phase HPLC (RP-HPLC) on a C18 column.

-

Validation: Confirm identity via ESI-MS (Expected [M+H]⁺: 918.08).

Reconstitution & Storage

-

Lyophilized Powder: Store at -20°C (stable for >1 year).

-

Reconstitution: Dissolve in sterile, deionized water or PBS to 1 mM stock.

-

Aliquot: Avoid freeze-thaw cycles. Store aliquots at -80°C.

-

Handling: The peptide contains Arg and His , making it susceptible to proteolytic degradation if non-sterile. Always use sterile tips and tubes.

Receptor Signaling Visualization

The following diagram illustrates the downstream effects of (Val⁴)-Ang III binding to the AT₁ receptor.

[11]

References

-

CliniSciences. (n.d.). [Val4] Angiotensin III Properties and Signaling. Retrieved from [Link]

-

PubChem. (n.d.). Angiotensin III - Compound Summary. (Contextual reference for standard Ang III properties). Retrieved from [Link]

-

Arakawa, K., & Bumpus, F. M. (1961).[5] Synthesis of Angiotensin Analogs. Journal of the American Chemical Society. (Foundational chemistry of Angiotensin variants).

- Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. (Context on Ang III vs Ang II potency in the brain).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Tetrapod-type [Asp1] angiotensin is present in a holostean fish, Amia calva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ualberta.ca [ualberta.ca]

The Pivotal Role of the 4th Position Residue in Angiotensin III: A Guide to Structure-Activity Relationship Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Angiotensin III - Beyond a Metabolite

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1] While Angiotensin II (Ang II) is widely recognized as the primary effector of the RAS, its metabolite, Angiotensin III (Ang III), is emerging as a significant bioactive peptide in its own right.[2] Ang III, the des-Asp¹ derivative of Ang II, exhibits a unique pharmacological profile, demonstrating potent aldosterone-stimulating activity and significant pressor effects, particularly in the central nervous system.[3] Both Ang II and Ang III exert their effects through two main G protein-coupled receptors: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, often with similar affinities.[4] This guide delves into the intricate structure-activity relationships (SAR) of Angiotensin III, with a specific focus on the critical role of the amino acid residue at the 4th position, exemplified by the native (Val4)-Angiotensin III. Understanding these relationships is paramount for the rational design of novel therapeutic agents targeting the RAS with improved potency, selectivity, and metabolic stability.

The Significance of the 4th Position: Lessons from Angiotensin II

While comprehensive SAR studies on a full series of [Xaa⁴]-Angiotensin III analogs are not extensively documented in publicly available literature, a wealth of information from studies on Angiotensin II provides a robust framework for understanding the importance of this position. In Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), the tyrosine at position 4 (Tyr⁴) is crucial for its agonist activity.[1][5] The hydroxyl group of Tyr⁴ is thought to be essential for full Gq protein agonism at the AT1 receptor.[5] Furthermore, Ala-scan studies have revealed that substituting Tyr⁴ in Ang II drastically reduces the affinity of the analogs for their receptors.[1] This underscores the critical nature of the residue at this position for both binding and activation of angiotensin receptors.

For Angiotensin III, the native sequence is Arg-Val-Tyr-Ile-His-Pro-Phe. However, the focus of this guide, this compound, presents an intriguing variation: Arg-Val-Tyr-Val -His-Pro-Phe. This substitution of the 5th amino acid in the Ang II sequence (isoleucine to valine) results in what is termed this compound when considering the Ang III sequence (des-Asp-Ang II). The exploration of SAR at this position is therefore a key area of research for modulating the activity of this potent peptide.

Investigating Structure-Activity Relationships of this compound Analogs: A Methodological Approach

A systematic investigation into the SAR of this compound involves the synthesis of a series of analogs with substitutions at the 4th position and their subsequent pharmacological characterization. This process allows for the elucidation of the chemical and structural requirements for receptor binding and functional activity.

Workflow for SAR Studies of this compound

Caption: A typical workflow for the structure-activity relationship studies of this compound analogs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of [Xaa⁴]-Angiotensin III Analogs

Principle: SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. The Fmoc/tBu strategy is commonly employed due to its milder deprotection conditions.[6]

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the phenylalanine by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring Coupling: Perform a ninhydrin test to ensure the completion of the coupling reaction (a negative test indicates a complete reaction).[7]

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (His, Xaa⁴, Tyr, Val, Arg).

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[8]

AT1 and AT2 Receptor Binding Assays

Principle: Radioligand binding assays are used to determine the affinity of the synthesized analogs for the AT1 and AT2 receptors. This is typically done by measuring the ability of the unlabeled analog to compete with a radiolabeled ligand for binding to the receptor.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing either the human AT1 or AT2 receptor.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Ang II) to the cell membranes in the presence of increasing concentrations of the unlabeled this compound analog.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization